{4-[(E)-(Phenylimino)methyl]phenyl}methanol
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Overview
Description
{4-[(E)-(Phenylimino)methyl]phenyl}methanol is an organic compound characterized by the presence of a phenyl group attached to a methanol moiety through an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(E)-(Phenylimino)methyl]phenyl}methanol typically involves the condensation reaction between 4-formylphenylmethanol and aniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction can be represented as follows:
4-Formylphenylmethanol+Aniline→4-[(E)-(Phenylimino)methyl]phenylmethanol
The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{4-[(E)-(Phenylimino)methyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 4-[(E)-(Phenylimino)methyl]benzaldehyde.
Reduction: Formation of 4-[(E)-(Phenylamino)methyl]phenylmethanol.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
{4-[(E)-(Phenylimino)methyl]phenyl}methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {4-[(E)-(Phenylimino)methyl]phenyl}methanol involves its interaction with molecular targets through the imine group. The compound can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The phenyl group enhances its lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(Phenyldiazenyl)methyl]phenol
- 4-[(E)-(Phenylimino)methyl]benzaldehyde
- 4-[(E)-(Phenylimino)methyl]phenylmethane
Uniqueness
{4-[(E)-(Phenylimino)methyl]phenyl}methanol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its methanol moiety differentiates it from other similar compounds, influencing its solubility and interaction with biological targets.
Properties
CAS No. |
922525-35-7 |
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Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
[4-(phenyliminomethyl)phenyl]methanol |
InChI |
InChI=1S/C14H13NO/c16-11-13-8-6-12(7-9-13)10-15-14-4-2-1-3-5-14/h1-10,16H,11H2 |
InChI Key |
OTSIZORGXNDCHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)CO |
Origin of Product |
United States |
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